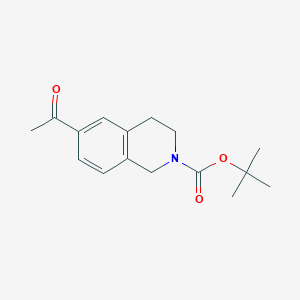

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Historical Context of Tetrahydroisoquinoline Research

Tetrahydroisoquinoline (THIQ) derivatives have been a focal point of organic chemistry and pharmacology since the early 20th century. The discovery of naturally occurring THIQ alkaloids, such as morphine and codeine, in Papaver somniferum (opium poppy) laid the groundwork for understanding their structural and pharmacological significance. Early synthetic efforts in the 1910s, including the Pictet–Spengler condensation, enabled the construction of THIQ scaffolds from phenylethylamine precursors. By the mid-20th century, researchers began exploring synthetic modifications to enhance bioactivity, leading to the development of conformationally restrained analogs like 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline. The introduction of protecting groups, such as tert-butoxycarbonyl (Boc), revolutionized the synthesis of complex THIQ derivatives by improving stability and selectivity during multi-step reactions.

Significance of this compound in Chemical Science

This compound serves as a critical intermediate in pharmaceutical and synthetic chemistry. Its Boc-protected amine and acetyl-substituted aromatic ring enable precise functionalization for drug discovery, particularly in targeting neurological and oncological pathways. For example, THIQ-based CXCR4 antagonists derived from similar scaffolds have shown promise in inhibiting HIV-1 entry and mobilizing white blood cells. The acetyl group at position 6 enhances electron-withdrawing effects, modulating reactivity in cross-coupling and cyclization reactions. Additionally, its structural rigidity makes it a valuable template for studying enzyme-substrate interactions, such as those involving cytochrome P450 isoforms.

Classification within Isoquinoline Alkaloids

This compound belongs to the synthetic benzylisoquinoline alkaloid family, characterized by a bicyclic framework fused to a benzene ring. Unlike natural THIQs (e.g., reticuline or laudanosine), this compound features non-natural substituents:

- A Boc group at the nitrogen atom, which prevents unwanted side reactions during synthesis.

- An acetyl group at the 6-position, altering electronic properties and steric bulk.

The table below summarizes its classification:

Relationship to Natural THIQ-Containing Products

Despite its synthetic origin, this compound shares structural homology with natural THIQ alkaloids. For instance, the acetyl group mimics hydroxyl or methoxyl substituents found in plant-derived analogs like papaverine. Biosynthetically, natural THIQs arise from tyrosine or phenylalanine via dopamine and 4-hydroxyphenylacetaldehyde condensation. In contrast, 2-Boc-6-Acetyl-THIQ is constructed through stepwise organic reactions, including acylation and cyclization. Its design draws inspiration from protoberberine alkaloids, which exhibit tetracyclic frameworks and antimicrobial properties.

Nomenclature and Structural Identification Systems

The systematic IUPAC name tert-butyl 6-acetyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate reflects its substituents and bicyclic architecture. Key identifiers include:

- CAS Registry Number : 1008518-35-1.

- Molecular Formula : C₁₆H₂₁NO₃.

- SMILES Notation : O=C(C1=CC2=C(CN(C(OC(C)(C)C)=O)CC2)C=C1)C.

Spectroscopic data for structural confirmation:

- ¹H NMR : Signals at δ 1.45 (s, Boc CH₃), 2.60 (s, acetyl CH₃), and 7.20–7.80 (aromatic protons).

- MS (ESI+) : [M+H]⁺ peak at m/z 276.2.

The Boc group’s tert-butyl moiety (δ 1.45 ppm) and the acetyl carbonyl (δ 2.60 ppm) are diagnostic in NMR, while the aromatic regiochemistry is confirmed through NOE experiments.

Eigenschaften

IUPAC Name |

tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWCIVAFZNMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731220 | |

| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008518-35-1 | |

| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline ring system. This involves the condensation of a substituted phenethylamine with an aldehyde under acidic conditions, typically catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2).

- Starting material: 2-(3,4-dimethoxyphenyl)ethylamine or a similarly substituted phenethylamine.

- Aldehyde: Formaldehyde or substituted aldehydes depending on the desired substitution pattern.

- Conditions: Acid catalysis (e.g., BF3·OEt2), often at low temperature to control regioselectivity and yield.

- Outcome: Formation of the tetrahydroisoquinoline ring with substituents at C-1 and C-6 positions depending on the aldehyde and amine substituents.

This method is well-documented for generating various THIQ derivatives, including those with acetyl groups at the 6-position after further functionalization.

Introduction of the Boc Protecting Group

After cyclization, the secondary amine nitrogen is protected using tert-butoxycarbonyl (Boc) chemistry to stabilize the intermediate and allow for selective downstream reactions.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Solvent: Commonly dichloromethane or acetonitrile.

- Conditions: Room temperature or slightly elevated temperatures.

- Purpose: Protects the nitrogen to prevent side reactions during acetylation and other transformations.

This step is critical for controlling selectivity and is widely used in tetrahydroisoquinoline chemistry.

Acetylation at the 6-Position

Selective introduction of the acetyl group at the 6-position can be achieved through electrophilic aromatic substitution or via functional group transformations on appropriate intermediates.

- Method 1: Direct acetylation using acetyl chloride or acetic anhydride in the presence of Lewis acids or bases.

- Method 2: Synthesis of a precursor with a methyl ester or hydroxyl group at the 6-position, followed by oxidation or substitution to introduce the acetyl moiety.

- Conditions: Controlled temperature and solvent choice to avoid overreaction or side products.

In some synthetic routes, the acetyl group is introduced prior to Boc protection or as part of a multi-step sequence involving ester hydrolysis and selective oxidation.

Alternative Routes and Solid-Phase Synthesis

- Solid-phase synthesis approaches have been reported for tetrahydroisoquinoline derivatives, starting from BOC-protected amino acids attached to resin supports, followed by Pictet-Spengler cyclization and subsequent functionalization steps. This method allows for efficient library synthesis and purification.

- Reductive amination and oxidation steps are sometimes employed to modify side chains or introduce aldehyde functionalities, which can then be converted into acetyl groups via further transformations.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Pictet-Spengler Cyclization | Phenethylamine + aldehyde, BF3·OEt2, acid | Tetrahydroisoquinoline core |

| 2 | Boc Protection | Boc2O, base (Et3N), DCM | N-Boc-protected tetrahydroisoquinoline |

| 3 | Acetylation | Acetyl chloride or acetic anhydride, Lewis acid/base | 6-Acetyl substituted Boc-protected tetrahydroisoquinoline |

| 4 | Optional further steps | Reduction, oxidation, or substitution | Final desired compound |

Research Findings and Optimization

- The choice of protecting group and timing of its introduction significantly impact the yield and purity of the final compound. Boc protection is preferred for its stability and ease of removal under mild acidic conditions.

- The Pictet-Spengler reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize regioselectivity for the 6-position substitution and minimize side reactions.

- Industrial scale synthesis may incorporate continuous flow reactors to enhance reproducibility and yield, with careful control of reaction parameters such as temperature, pressure, and reagent stoichiometry.

- Solid-phase synthesis methods provide an alternative for combinatorial synthesis of THIQ derivatives, enabling rapid generation of analogs for medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the Boc protecting group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting neurological disorders, including depression and anxiety. Research indicates that compounds derived from this scaffold can modulate neurotransmitter systems, which is crucial for developing effective treatments for mental health conditions .

Case Study: PPARγ Partial Agonists

A notable application involves the synthesis of derivatives that act as selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists. For instance, a derivative exhibited potent partial agonist activity with an EC50 of 13 nM and demonstrated significant anti-diabetic effects in animal models . This highlights the therapeutic potential of 2-Boc-6-acetyl derivatives in managing insulin resistance and related metabolic disorders.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its structural versatility allows chemists to modify it to create new compounds with specific biological activities. This adaptability is essential for developing novel therapeutic agents .

Table: Synthesis Pathways of Derivatives

| Compound | Modification | Biological Activity |

|---|---|---|

| 20g | 6-Tetrazole | PPARγ Partial Agonist |

| 13jE | 3-Carboxylic Acid | PTP1B Inhibitor |

Research in Neuroscience

Understanding Neurotransmitter Systems

The compound's structural properties are invaluable in neuroscience research. It is used to explore the mechanisms underlying neurotransmitter interactions and their implications for mental health treatments. Studies have demonstrated that derivatives can influence neurotransmitter receptor activity, paving the way for new therapeutic strategies .

Biochemical Assays

Evaluating Drug Efficacy

In biochemical assays, this compound is employed to assess the efficacy of new drug candidates. Its ability to interact with various biological targets allows researchers to gain insights into drug mechanisms and therapeutic potential .

Material Science

Development of Novel Materials

Beyond its pharmaceutical applications, this compound has potential uses in material science. Research indicates that it can be utilized to develop materials with enhanced solubility and stability—properties that are critical for various industrial applications .

Wirkmechanismus

The mechanism of action of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of THIQ derivatives arises from substitutions at the 1-, 2-, 6-, and 7-positions. Below is a comparative analysis of 2-Boc-6-Acetyl-THIQ with key analogs:

Substituent Effects on Physicochemical Properties

Key Observations:

- Lipophilicity : The acetyl group in 2-Boc-6-Acetyl-THIQ increases lipophilicity compared to polar analogs like CKD712 (6,7-dihydroxy) or 6-(methylsulfonyl)-THIQ. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Stability : Unlike nitro-substituted THIQs (e.g., CAS 1256483-34-7), which are prone to reduction, the acetyl group offers greater stability under synthetic conditions .

Biologische Aktivität

Overview

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetyl group at the sixth position, which contribute to its biochemical interactions and potential therapeutic applications.

The compound is recognized for its significant role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing pathways that are pivotal in cellular processes. The structural characteristics of this compound allow it to bind to specific active sites on enzymes and proteins, leading to either inhibition or activation of these targets.

Cellular Effects

Research indicates that this compound modulates cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and alter the cellular phenotype by influencing responses to external stimuli. These effects are critical for understanding its potential therapeutic applications in treating diseases such as cancer and neurological disorders.

The molecular mechanism of action involves binding interactions with specific receptors or enzymes. The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. Such interactions can lead to significant changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Antimicrobial and Anticancer Properties

Various studies have highlighted the antimicrobial and anticancer properties of tetrahydroisoquinoline derivatives. For instance, research on THIQ analogs has shown promising results against various infective pathogens and neurodegenerative disorders . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Neuroprotective | Potential |

Case Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, studies showed that treatment with this compound resulted in increased apoptosis in glioma cells through both extrinsic and intrinsic pathways .

In another study focusing on opioid receptors, compounds with similar structures were evaluated for their binding affinities and efficacy in analgesic models. The results indicated that modifications at the 6-position significantly influenced the potency of these compounds as analgesics .

Temporal Effects in Laboratory Settings

The stability of this compound under various conditions is crucial for its long-term biological effects. Studies indicate that while the compound remains stable over time under controlled conditions, degradation can lead to by-products with different biological activities. Understanding these temporal effects is essential for experimental design and interpretation of results .

Q & A

Q. What in vitro models are suitable for assessing the neuroprotective potential of this compound?

Q. How does the 6-acetyl group enhance or reduce metabolic stability in hepatic microsomes?

- Protocol :

- Incubate with rat liver microsomes and NADPH; analyze metabolites via LC-MS/MS .

- Compare half-life (t₁/₂) with non-acetylated analogs .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.